3-(4-Bromo-benzenesulfonyl)-2-imino-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-1 0-one
CAS No.:
Cat. No.: VC16356368
Molecular Formula: C23H22BrN5O4S
Molecular Weight: 544.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22BrN5O4S |
|---|---|
| Molecular Weight | 544.4 g/mol |
| IUPAC Name | 5-(4-bromophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C23H22BrN5O4S/c24-16-4-6-17(7-5-16)34(31,32)19-15-18-22(26-20-3-1-2-8-28(20)23(18)30)29(21(19)25)10-9-27-11-13-33-14-12-27/h1-8,15,25H,9-14H2 |
| Standard InChI Key | TVVLVHALOISILB-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3 |
Introduction
3-(4-Bromo-benzenesulfonyl)-2-imino-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one is a complex organic compound with potential applications in medicinal chemistry. This compound's structure integrates sulfonamide and morpholine moieties, which are commonly associated with pharmacologically active molecules. Below is a detailed breakdown of its chemical properties, synthesis routes, and biological significance.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonamide and morpholine functionalities. Below is a generalized synthetic route:
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Preparation of Bromobenzenesulfonyl Chloride:
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React p-bromobenzenesulfonic acid with thionyl chloride to yield bromobenzenesulfonyl chloride.
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Formation of Sulfonamide Intermediate:
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Bromobenzenesulfonyl chloride reacts with a secondary amine (e.g., morpholine derivative) in the presence of a base (e.g., triethylamine).
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Cyclization and Functionalization:
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The intermediate undergoes cyclization with anthracene derivatives under controlled conditions to form the triaza-anthracenone core.
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Final Purification:
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Recrystallization or chromatographic techniques are used to purify the final product.
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Antimicrobial Activity
Sulfonamide derivatives are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The bromobenzene group may enhance lipophilicity and cellular uptake.
Anticancer Potential
The triaza-anthracenone scaffold has been explored for its anticancer properties, particularly in targeting DNA-interacting enzymes like topoisomerases. Morpholine derivatives are also known for their cytotoxic effects against various cancer cell lines.
Molecular Modeling Insights
Molecular docking studies have shown that sulfonamide-containing compounds can form stable hydrogen bonds with active sites of enzymes like carbonic anhydrase and bacterial DHPS (dihydropteroate synthase). The bromine atom enhances interactions via halogen bonding.
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